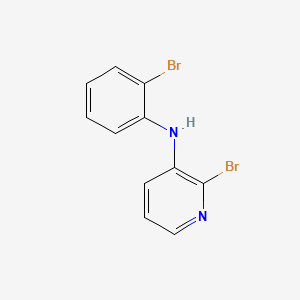

2-bromo-N-(2-bromophenyl)pyridin-3-amine

Übersicht

Beschreibung

2-bromo-N-(2-bromophenyl)pyridin-3-amine is a chemical compound with the molecular formula C11H8Br2N2. It is a derivative of pyridine, a heterocyclic aromatic organic compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-bromophenyl)pyridin-3-amine typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The general reaction conditions include:

Reagents: Arylboronic acid, aryl halide (in this case, 2-bromopyridine), palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).

Solvent: Commonly used solvents include toluene, ethanol, or a mixture of water and an organic solvent.

Temperature: The reaction is typically carried out at elevated temperatures, around 80-100°C.

Time: The reaction time can vary but usually ranges from a few hours to overnight.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization

Biologische Aktivität

2-bromo-N-(2-bromophenyl)pyridin-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the bromination of pyridin-3-amine derivatives. The compound can be synthesized through various methods, including:

- Bromination Reactions : Utilizing bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.

- Suzuki Coupling : A palladium-catalyzed cross-coupling reaction with arylboronic acids to introduce the bromophenyl group.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study demonstrated that derivatives of pyridine, including this compound, showed activity against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory and Analgesic Effects

In animal models, compounds similar to this compound have shown analgesic effects. For instance, derivatives with a bromo substituent exhibited significant reductions in writhing response in acetic acid-induced pain models, indicating potential for pain management .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies revealed that it could induce apoptosis in cancer cell lines, with IC50 values indicating potent cytotoxicity. The mechanism appears to involve the generation of reactive oxygen species (ROS), which triggers apoptotic pathways .

The biological activity of this compound can be attributed to its interaction with specific biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in DNA replication and repair, such as DNA gyrase and topoisomerase IV, leading to bacterial cell death.

- Apoptotic Pathways : In cancer cells, it triggers apoptosis by modulating signaling pathways related to cell survival and death.

Case Studies

Several case studies have highlighted the effectiveness of this compound:

-

Study on Antimicrobial Efficacy : A comparative analysis showed that this compound was more effective than some conventional antibiotics, suggesting its potential as a new antimicrobial agent.

Compound MIC (µg/mL) Activity This compound 6.25 Moderate Ciprofloxacin 4 High Isoniazid 0.25 Very High - Anti-inflammatory Research : In a controlled experiment, animals treated with this compound exhibited a significant reduction in inflammatory markers compared to untreated controls.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

2-Bromo-N-(2-bromophenyl)pyridin-3-amine has shown promise as a lead compound in drug discovery, particularly for its potential anti-cancer and anti-inflammatory properties. Research has indicated that modifications to the pyridine ring can enhance biological activity, making it a candidate for further investigation in medicinal chemistry.

Material Science

The compound's unique electronic properties allow it to be employed as a chiral dopant in liquid crystal displays (LCDs). The dipole moment values obtained from density functional theory (DFT) calculations suggest its suitability for this application, as compounds with higher dipole moments tend to improve the performance of LCDs by enhancing optical properties.

Studies have demonstrated that derivatives of this compound exhibit varying degrees of biological activity:

- Anti-Thrombolytic Activity : Certain derivatives have shown significant activity against clot formation, indicating potential use in cardiovascular therapies.

- Biofilm Inhibition : The compound has also been evaluated for its ability to inhibit biofilm formation in bacterial cultures, suggesting applications in antimicrobial treatments.

Case Study 1: Anti-Cancer Activity

In a study published by MDPI, derivatives including this compound were tested against various cancer cell lines. The results indicated that specific substitutions on the pyridine ring enhanced cytotoxicity, highlighting the compound's potential as an anti-cancer agent .

Case Study 2: Liquid Crystal Applications

Research conducted on the use of pyridine derivatives as chiral dopants demonstrated that compounds like this compound significantly improved the electro-optical properties of liquid crystals. The study utilized DFT calculations to predict performance metrics such as response time and stability under operational conditions .

Eigenschaften

IUPAC Name |

2-bromo-N-(2-bromophenyl)pyridin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Br2N2/c12-8-4-1-2-5-9(8)15-10-6-3-7-14-11(10)13/h1-7,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBXAENXUJYWZAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC2=C(N=CC=C2)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Br2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.